Hydrolytic Stability: 10⁴-Fold Enhancement Over TMS-Protected Analogs
The tert-butyldimethylsilyl (TBDMS) group in 5-(tert-Butyldimethylsilyloxy)-1-pentanol confers approximately 10,000-fold greater resistance to aqueous hydrolysis compared to the corresponding trimethylsilyl (TMS) protected analog (e.g., 5-(Trimethylsilyloxy)-1-pentanol) [1]. This quantitative stability difference enables the TBDMS-protected compound to survive aqueous work-up procedures and extended reaction sequences that would prematurely cleave TMS ethers [2].
| Evidence Dimension | Relative hydrolytic stability |
|---|---|
| Target Compound Data | Relative stability index = 20,000 (acidic media) [3]; ca. 10⁴-fold more stable than TMS [1] |
| Comparator Or Baseline | TMS ether (e.g., 5-(Trimethylsilyloxy)-1-pentanol): Relative stability index = 1 (acidic media) [3] |
| Quantified Difference | TBDMS ether is 10⁴ times more stable than TMS ether [1]; stability ratio of 20,000:1 in acidic media [3] |
| Conditions | Hydrolysis in aqueous media; acidic stability ranking derived from silyl ether class data |
Why This Matters
Procurement of the TBDMS-protected compound directly eliminates the risk of premature deprotection during aqueous work-up, reducing yield loss and purification burden compared to TMS-based alternatives.
- [1] Organic Chemistry Portal. tert-Butyldimethylsilyl ethers - Stability. https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.htm View Source
- [2] Wikipedia. Silyl ether - Stability to Cleavage. https://web.archive.org/web/20060913000000/http://en.wikipedia.org:80/wiki/Silyl_ether View Source
- [3] Wikipedia. Silyl ether - Stability to Cleavage (Acidic Media). https://web.archive.org/web/20060913000000/http://en.wikipedia.org:80/wiki/Silyl_ether View Source
